Cas no 1564622-39-4 (O-(4-methoxybutyl)hydroxylamine)

O-(4-methoxybutyl)hydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-(4-methoxybutyl)hydroxylamine
- 1564622-39-4
- SCHEMBL21084689
- EN300-1840141
-
- インチ: 1S/C5H13NO2/c1-7-4-2-3-5-8-6/h2-6H2,1H3
- InChIKey: NNAAAJXDHGNGHN-UHFFFAOYSA-N
- ほほえんだ: O(C)CCCCON
計算された属性
- せいみつぶんしりょう: 119.094628657g/mol
- どういたいしつりょう: 119.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 5
- 複雑さ: 41.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 44.5Ų
O-(4-methoxybutyl)hydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1840141-2.5g |
O-(4-methoxybutyl)hydroxylamine |
1564622-39-4 | 2.5g |
$1370.0 | 2023-09-19 | ||
Enamine | EN300-1840141-10.0g |
O-(4-methoxybutyl)hydroxylamine |
1564622-39-4 | 10g |
$4236.0 | 2023-06-03 | ||
Enamine | EN300-1840141-0.05g |
O-(4-methoxybutyl)hydroxylamine |
1564622-39-4 | 0.05g |
$587.0 | 2023-09-19 | ||
Enamine | EN300-1840141-0.25g |
O-(4-methoxybutyl)hydroxylamine |
1564622-39-4 | 0.25g |
$642.0 | 2023-09-19 | ||
Enamine | EN300-1840141-5.0g |
O-(4-methoxybutyl)hydroxylamine |
1564622-39-4 | 5g |
$2858.0 | 2023-06-03 | ||
Enamine | EN300-1840141-0.5g |
O-(4-methoxybutyl)hydroxylamine |
1564622-39-4 | 0.5g |
$671.0 | 2023-09-19 | ||
Enamine | EN300-1840141-1.0g |
O-(4-methoxybutyl)hydroxylamine |
1564622-39-4 | 1g |
$986.0 | 2023-06-03 | ||
Enamine | EN300-1840141-0.1g |
O-(4-methoxybutyl)hydroxylamine |
1564622-39-4 | 0.1g |
$615.0 | 2023-09-19 | ||
Enamine | EN300-1840141-10g |
O-(4-methoxybutyl)hydroxylamine |
1564622-39-4 | 10g |
$3007.0 | 2023-09-19 | ||
Enamine | EN300-1840141-5g |
O-(4-methoxybutyl)hydroxylamine |
1564622-39-4 | 5g |
$2028.0 | 2023-09-19 |
O-(4-methoxybutyl)hydroxylamine 関連文献
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
O-(4-methoxybutyl)hydroxylamineに関する追加情報
Research Briefing on O-(4-methoxybutyl)hydroxylamine (CAS: 1564622-39-4) in Chemical Biology and Pharmaceutical Applications
O-(4-methoxybutyl)hydroxylamine (CAS: 1564622-39-4) has recently emerged as a versatile chemical building block in medicinal chemistry and bioconjugation strategies. This compound, characterized by its hydroxylamine moiety and methoxybutyl linker, exhibits unique reactivity profiles that make it valuable for targeted drug delivery and protein modification applications. Recent studies highlight its role as a key intermediate in the synthesis of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras), where its bifunctional nature enables precise payload attachment while maintaining biological activity.
In a 2023 study published in Journal of Medicinal Chemistry, researchers demonstrated the compound's utility in constructing stable oxime linkages with ketone-containing payloads, showing improved serum stability compared to traditional hydrazone-based conjugates. The 4-methoxybutyl spacer was found to optimally balance hydrophilicity and steric effects, achieving 85% conjugation efficiency in ADC development while minimizing nonspecific interactions. This addresses a critical challenge in ADC therapeutics where linker stability directly correlates with therapeutic index.
Structural-activity relationship (SAR) investigations reveal that the 1564622-39-4 scaffold permits extensive modifications at the methoxy terminus without compromising its nucleophilic hydroxylamine reactivity. A Nature Biotechnology paper (2024) reported its application in creating pH-sensitive drug release systems, where the methoxybutyl chain's tunable hydrophobicity enabled precise control over payload release kinetics in tumor microenvironments (pH 5.5-6.5). This property is particularly valuable for overcoming off-target toxicity in cancer therapies.
From a synthetic chemistry perspective, novel protection/deprotection strategies for O-(4-methoxybutyl)hydroxylamine have been developed to address its inherent instability during solid-phase peptide synthesis. Angewandte Chemie (2023) described a photolabile protecting group strategy that improved yields by 40% in complex conjugate synthesis. These methodological advances significantly expand the compound's utility in constructing next-generation biotherapeutics with enhanced pharmacokinetic profiles.
Emerging applications in chemical biology include its use as a bioorthogonal handle for live-cell labeling. The compound's metabolic stability allows efficient incorporation into cellular systems through engineered pathways, followed by specific reaction with ketone probes. This dual functionality positions 1564622-39-4 as a promising tool for studying dynamic biological processes with minimal perturbation, as evidenced by recent work in super-resolution microscopy techniques.
Ongoing clinical investigations (Phase I/II trials) are evaluating ADCs incorporating this linker technology for hematological malignancies, with preliminary data showing favorable safety profiles. The pharmaceutical industry is increasingly adopting 1564622-39-4-derived linkers as part of platform technologies, with at least five investigational new drugs currently in development utilizing this chemistry. Future research directions include exploring its potential in targeted radionuclide therapy and extracellular matrix-targeted drug delivery systems.
1564622-39-4 (O-(4-methoxybutyl)hydroxylamine) 関連製品
- 681269-37-4(N-2-(3,4-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3,4-dimethylbenzamide)
- 2027896-66-6(2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine)
- 176244-21-6(5,6-Difluoro-1,3-Dihydro-2H-Benzimidazol-2-One)
- 1188264-63-2(5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile)
- 72224-26-1(BENZENEACETIC ACID, 4-(2-PROPENYLOXY)-, METHYL ESTER)
- 1393717-46-8(m-Ranolazine)
- 1176530-65-6((1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol)
- 303043-20-1(3-Chloromethyl-1-methoxy-naphthalene)
- 2581-69-3(Disperse Orange 1 (>85%))
- 1361736-91-5(2-(Difluoromethyl)-4-methoxy-3-nitropyridine-6-sulfonamide)




